molecular formula C12H8F9NO B3825479 4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine

4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine

Cat. No.: B3825479
M. Wt: 353.18 g/mol
InChI Key: AEKLCMYLMRBJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine is a synthetic organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity. The morpholine ring adds to the compound’s versatility, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

One common method involves the radical trifluoromethylation of a suitable precursor, using reagents such as trifluoromethyl iodide and a radical initiator . The reaction conditions often require a controlled atmosphere and specific temperature ranges to ensure the desired product yield.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications.

Chemical Reactions Analysis

4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include trifluoromethyl iodide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its combination of the morpholine ring and multiple trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F9NO/c13-7-5(11(16,17)18)8(14)9(15)10(6(7)12(19,20)21)22-1-3-23-4-2-22/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKLCMYLMRBJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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